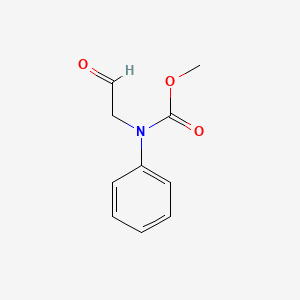

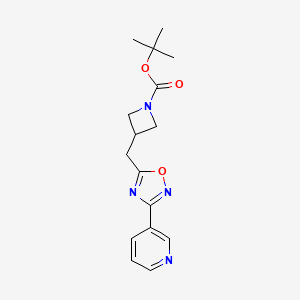

![molecular formula C20H15N5O B2691963 N-([1,1'-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396877-69-2](/img/structure/B2691963.png)

N-([1,1'-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-([1,1’-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a biphenyl group, which is an aromatic hydrocarbon with a molecular formula (C6H5)2 . It also contains a tetrazole group, which is a class of heterocyclic compounds containing a 5-member ring of four nitrogen atoms and one carbon atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biphenyl group would likely contribute to the rigidity and planarity of the molecule . The tetrazole group could potentially introduce some polarity or reactivity into the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The biphenyl group in the compound is known to undergo reactions such as electrophilic aromatic substitution .Scientific Research Applications

Microwave-Assisted Synthesis and Applications

A study highlights the microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide, demonstrating its efficient production method. These compounds exhibit a range of activities, including bactericidal, pesticidal, herbicidal, and antimicrobial properties, suggesting their wide applicability in agriculture and medicine (Hu et al., 2011).

Antiallergic Activity

Research has shown the synthesis and quantitative structure-activity relationships of antiallergic 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides. These studies indicate the potential of such compounds in developing potent antiallergic medications, with certain derivatives demonstrating significant potency in comparison to existing treatments (Ford et al., 1986).

Electrochromic and Electronic Material Applications

Another study focuses on the synthesis and electrochromic properties of polyamides having pendent carbazole groups. These materials, derived from similar chemical backbones, show potential for use in electronic displays and devices due to their reversible color change upon electrical stimulation, indicating their utility in smart materials and technologies (Hsiao et al., 2013).

Diuretic Activity

Further research into biphenyl benzothiazole-2-carboxamide derivatives, closely related chemically, has identified compounds with promising diuretic activity. Such findings support the potential therapeutic applications of these compounds in treating conditions requiring diuresis (Yar & Ansari, 2009).

Cannabinoid Receptor Antagonists

The structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists have been explored, with certain compounds identified as potent, specific antagonists for the brain cannabinoid receptor (CB1). This suggests potential applications in developing therapies to counteract the effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Mechanism of Action

Target of Action

The primary target of the compound N-([1,1’-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide is the programmed cell death protein 1 (PD-1) and its ligand PD-L1 . These proteins play a crucial role in the immune system’s response to cancer cells. By targeting these proteins, the compound can potentially influence the immune system’s ability to recognize and destroy cancer cells .

Mode of Action

N-([1,1’-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide interacts with its targets, PD-1 and PD-L1, by binding to the PD-L1 protein at its PD-1 binding site . This interaction can disrupt the PD-1/PD-L1 pathway, which is often exploited by cancer cells to evade the immune system . By inhibiting this pathway, the compound can enhance the immune system’s ability to target and destroy cancer cells .

Biochemical Pathways

The compound N-([1,1’-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide affects the PD-1/PD-L1 pathway, a critical biochemical pathway in the immune response to cancer . By inhibiting this pathway, the compound can disrupt the ability of cancer cells to evade the immune system, leading to enhanced immune response against the cancer cells .

Pharmacokinetics

These properties include how well the compound is absorbed into the body, how it is distributed within the body, how it is metabolized, and how it is excreted from the body .

Result of Action

The molecular and cellular effects of N-([1,1’-biphenyl]-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide’s action primarily involve the enhancement of the immune system’s ability to target and destroy cancer cells . By inhibiting the PD-1/PD-L1 pathway, the compound can disrupt the ability of cancer cells to evade the immune system, leading to an enhanced immune response against the cancer cells .

properties

IUPAC Name |

2-phenyl-N-(2-phenylphenyl)tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O/c26-20(19-22-24-25(23-19)16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTUBUSLYNXHGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=NN(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

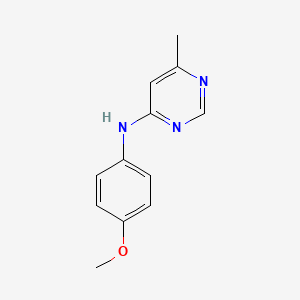

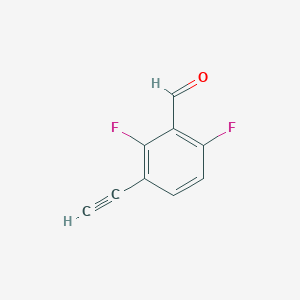

![1-[2-[Methyl(1,3-thiazol-2-ylmethyl)amino]-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2691886.png)

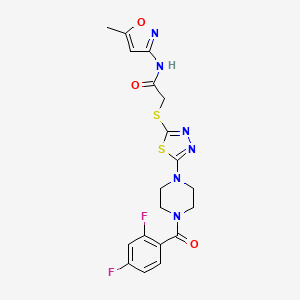

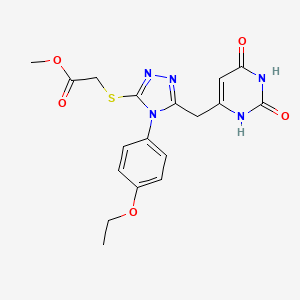

![1-Cyclohexyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2691887.png)

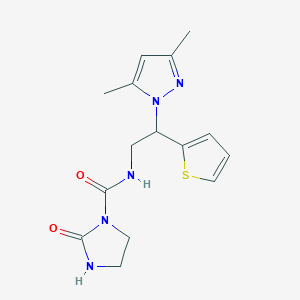

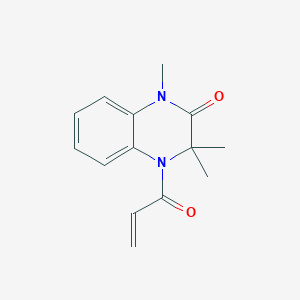

![(E)-2-Cyano-3-[5-(4-nitrophenyl)thiophen-2-yl]-N-propan-2-ylprop-2-enamide](/img/structure/B2691889.png)

![N-cycloheptyl-N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2691891.png)

![2-chloro-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2691895.png)

![7-(Propan-2-yl)-2,4,5,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene-3-thiol](/img/structure/B2691896.png)